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molecular formula C8H6BrNO B1281344 5-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-76-9

5-Bromo-3-methylbenzo[d]isoxazole

Cat. No. B1281344
M. Wt: 212.04 g/mol
InChI Key: ITZVIXFFWVROPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334292B1

Procedure details

To a stirred solution of triphenylphosphine (6.8 g, 26.1 mmol) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (3.9 g, 26.1 mmol) in CH2Cl2 (50 mL) was added (E)-1-(5-bromo-2-hydroxyphenyl)ethanone oxime (11) (5.0 g, 21.73 mmol) in small portions over a period of 15 min. The mixture was stirred for additional 10 min at room temperature and then the solvent was removed under reduced pressure. The residue was purified by flash column chromatography (silica gel, eluting with 5% ethyl acetate and hexanes) to give the title compound (12) (3.0 g, 65%) as a brown solid. 1H NMR (CDCl3, 400 MHz) δ 7.79 (s, 1H), 7.40 (dd, J=8.4, 1.6 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 2.64 (s, 3H); MS (ESI, M+H+) C8H7BrNO, calcd. 212.0. found 212.0, 214.0.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[Br:34][C:35]1[CH:36]=[CH:37][C:38]([OH:45])=[C:39](/[C:41](=[N:43]/O)/[CH3:42])[CH:40]=1>C(Cl)Cl>[Br:34][C:35]1[CH:36]=[CH:37][C:38]2[O:45][N:43]=[C:41]([CH3:42])[C:39]=2[CH:40]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)/C(/C)=N/O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for additional 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, eluting with 5% ethyl acetate and hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=NO2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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